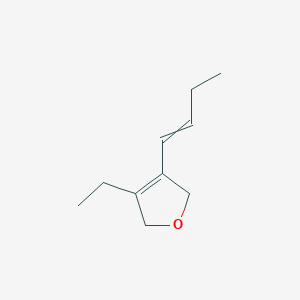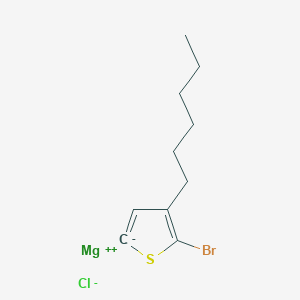
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride typically involves the reaction of 5-bromo-4-hexyl-2H-thiophene with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
5-bromo-4-hexyl-2H-thiophene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in anhydrous ether.
Substitution Reactions: Often uses alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Thiophenes: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Material Science: Involved in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The thiophene ring can also participate in π-π interactions, enhancing the reactivity and selectivity of the compound in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;5-bromo-2-thiophen-2-ide;chloride
- Magnesium;5-chloro-4-hexyl-2H-thiophen-2-ide;chloride
- Magnesium;5-iodo-4-hexyl-2H-thiophen-2-ide;chloride
Uniqueness
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is unique due to the presence of the hexyl group, which imparts hydrophobic characteristics and can influence the solubility and reactivity of the compound. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
671775-27-2 |
|---|---|
Molecular Formula |
C10H14BrClMgS |
Molecular Weight |
305.95 g/mol |
IUPAC Name |
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C10H14BrS.ClH.Mg/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HTLKUGXTXQMVDO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


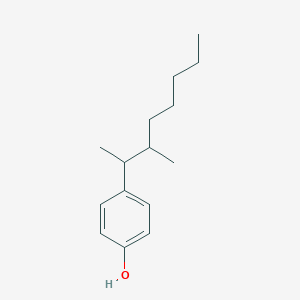
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
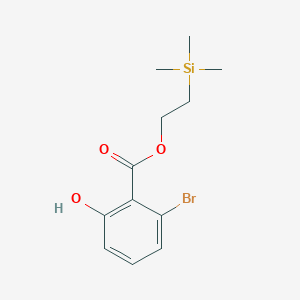

![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
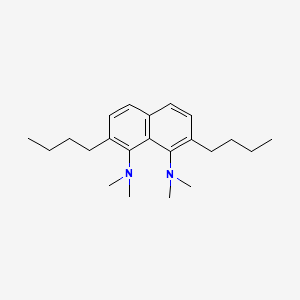
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
